Cas no 1506543-92-5 (5-(2-Ethoxyethoxy)pentane-1-thiol)

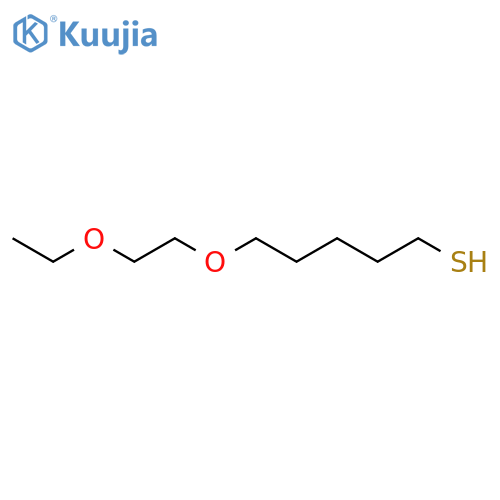

1506543-92-5 structure

商品名:5-(2-Ethoxyethoxy)pentane-1-thiol

CAS番号:1506543-92-5

MF:C9H20O2S

メガワット:192.318902015686

MDL:MFCD23817359

CID:5685727

PubChem ID:80023056

5-(2-Ethoxyethoxy)pentane-1-thiol 化学的及び物理的性質

名前と識別子

-

- AKOS018583174

- 1506543-92-5

- 5-(2-ethoxyethoxy)pentane-1-thiol

- EN300-24797697

- 5-(2-Ethoxyethoxy)pentane-1-thiol

-

- MDL: MFCD23817359

- インチ: 1S/C9H20O2S/c1-2-10-7-8-11-6-4-3-5-9-12/h12H,2-9H2,1H3

- InChIKey: FLKJUBDVUZJUML-UHFFFAOYSA-N

- ほほえんだ: SCCCCCOCCOCC

計算された属性

- せいみつぶんしりょう: 192.11840105g/mol

- どういたいしつりょう: 192.11840105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 9

- 複雑さ: 78.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 19.5Ų

5-(2-Ethoxyethoxy)pentane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24797697-1.0g |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 1.0g |

$1357.0 | 2024-06-19 | |

| Enamine | EN300-24797697-0.1g |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 0.1g |

$470.0 | 2024-06-19 | |

| Enamine | EN300-24797697-0.25g |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 0.25g |

$672.0 | 2024-06-19 | |

| Enamine | EN300-24797697-2.5g |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 2.5g |

$2660.0 | 2024-06-19 | |

| Enamine | EN300-24797697-10.0g |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 10.0g |

$5837.0 | 2024-06-19 | |

| Enamine | EN300-24797697-5g |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 5g |

$3935.0 | 2023-09-15 | |

| 1PlusChem | 1P02AG65-500mg |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 500mg |

$1370.00 | 2023-12-21 | |

| 1PlusChem | 1P02AG65-10g |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 10g |

$7277.00 | 2023-12-21 | |

| 1PlusChem | 1P02AG65-2.5g |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 2.5g |

$3350.00 | 2023-12-21 | |

| 1PlusChem | 1P02AG65-250mg |

5-(2-ethoxyethoxy)pentane-1-thiol |

1506543-92-5 | 91% | 250mg |

$893.00 | 2023-12-21 |

5-(2-Ethoxyethoxy)pentane-1-thiol 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1506543-92-5 (5-(2-Ethoxyethoxy)pentane-1-thiol) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量